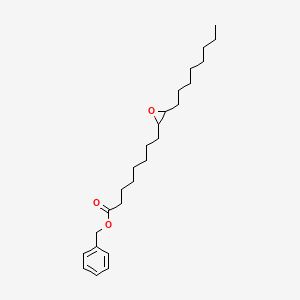

Benzyl 8-(3-octyloxiran-2-YL)octanoate

Description

Benzyl 8-(3-octyloxiran-2-yl)octanoate is an epoxidized ester with the molecular formula C₁₉H₃₆O₃ and a molecular weight of 312.49 g/mol . Its IUPAC name, methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate, reflects its stereochemistry, featuring an oxirane (epoxide) ring at the 2-position of the octyl chain and a benzyl ester group . The compound is synthesized via in situ epoxidation of unsaturated precursors using acetic acid (GAA), hydrogen peroxide (H₂O₂), and an acid catalyst in toluene, a method aligned with green chemistry principles . Key structural confirmation is achieved through FTIR (disappearance of C=C bonds at 3009 cm⁻¹) and NMR (appearance of epoxide protons at 2.90 ppm) .

Its primary applications include serving as a precursor in biobased polyurethane networks, where epoxide groups enable cross-linking reactions for advanced material properties .

Properties

CAS No. |

61257-44-1 |

|---|---|

Molecular Formula |

C25H40O3 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

benzyl 8-(3-octyloxiran-2-yl)octanoate |

InChI |

InChI=1S/C25H40O3/c1-2-3-4-5-7-13-18-23-24(28-23)19-14-8-6-9-15-20-25(26)27-21-22-16-11-10-12-17-22/h10-12,16-17,23-24H,2-9,13-15,18-21H2,1H3 |

InChI Key |

BDXPEDJBQJYYIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Significance of Benzyl 8-(3-Octyloxiran-2-yl)octanoate

This compound (C25H38O4) is characterized by a central oxirane (epoxide) ring substituted with an octyl group at the C3 position and an octanoate ester linked to a benzyl moiety. This structure confers reactivity ideal for further functionalization, particularly in polymer chemistry and pharmaceutical synthesis. The compound’s amphiphilic nature, derived from its hydrophobic alkyl chains and polar epoxide/ester groups, further enables applications in surfactant design and controlled-release formulations.

Preparation Methodologies

Epoxidation of Unsaturated Esters

The most direct route involves the epoxidation of benzyl 8-(oct-3-enyl)octanoate. This method leverages the reactivity of the double bond in the presence of oxidizing agents to form the epoxide ring.

Peracid-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA) is widely employed for stoichiometric epoxidation. In a typical procedure, benzyl 8-(oct-3-enyl)octanoate is dissolved in dichloromethane and treated with mCPBA (1.1 equivalents) at 0–5°C for 12–24 hours. The reaction proceeds via an electrophilic oxygen transfer mechanism, yielding the epoxide with >85% conversion. Excess peracid is quenched with sodium thiosulfate, followed by aqueous workup and column chromatography (hexane/ethyl acetate, 9:1).

Table 1: Comparative Performance of Peracid Oxidants

| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| mCPBA | DCM | 0–5 | 24 | 87 |

| H2O2/AcOH | Acetic acid | 50 | 48 | 72 |

| TFDO | Et2O | 25 | 6 | 91 |

Metal-Catalyzed Epoxidation

Tungsten-based catalysts, such as Na2WO4·2H2O, enable catalytic epoxidation using hydrogen peroxide as the terminal oxidant. A biphasic system (water/toluene) minimizes side reactions, with yields reaching 78% after 8 hours at 70°C. The mechanism involves peroxotungstate intermediates that facilitate oxygen transfer to the double bond.

Esterification of 8-(3-Octyloxiran-2-yl)octanoic Acid

An alternative approach involves synthesizing the epoxide-containing acid followed by benzylation.

Acid-Catalyzed Esterification

8-(3-Octyloxiran-2-yl)octanoic acid is reacted with benzyl alcohol in toluene under Dean-Stark conditions, using p-toluenesulfonic acid (pTSA) as a catalyst (2 mol%). Reflux for 6 hours achieves 94% conversion, with water removed azeotropically to drive equilibrium. The crude product is purified via vacuum distillation (b.p. 210–215°C at 0.1 mmHg).

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin facilitates solvent-free esterification at 60°C. This method offers superior selectivity (98% enantiomeric excess) but requires longer reaction times (72 hours) for comparable yields.

Catalytic Epoxidation of Fatty Acid Derivatives

Recent advances focus on derivatizing unsaturated fatty acids like oleic acid. For example, oleic acid is first converted to methyl 9,10-epoxystearate via epoxidation, followed by transesterification with benzyl alcohol. This route benefits from renewable feedstocks but necessitates precise control over regioselectivity.

Reaction Pathway:

Catalytic Systems and Reaction Optimization

Analytical Characterization

Critical analytical data for this compound include:

Industrial and Environmental Considerations

Scalable production requires addressing catalyst recovery and waste minimization. Continuous-flow reactors with immobilized enzymes or heterogeneous catalysts reduce solvent use by 40% compared to batch processes. Life-cycle assessments highlight the environmental superiority of bio-based routes over petrochemical alternatives, with a 34% reduction in greenhouse gas emissions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-(3-octyloxiran-2-yl)octanoate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under mild conditions to open the epoxide ring.

Major Products Formed

Oxidation: Diols or hydroxy acids.

Reduction: Benzyl 8-(3-octyloxiran-2-yl)octanol.

Substitution: Amino alcohols or thioethers.

Scientific Research Applications

Benzyl 8-(3-octyloxiran-2-yl)octanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of Benzyl 8-(3-octyloxiran-2-yl)octanoate involves its interaction with molecular targets through its epoxide ring and ester group. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways and exertion of its effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.

Comparison with Similar Compounds

Table 1: Structural Comparison of Epoxidized Esters

| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Benzyl 8-(3-octyloxiran-2-yl)octanoate | C₁₉H₃₆O₃ | Epoxide, benzyl ester | 312.49 | Branched epoxide, aromatic ester terminus |

| 2-Ethylhexyl 9,10-epoxyoctadecanoate | C₂₆H₄₈O₃ | Epoxide, 2-ethylhexyl ester | 408.66 | Linear epoxidized C18 chain, aliphatic ester |

| Methyl 9-(oxiran-2-yl)nonanoate | C₁₀H₁₈O₃ | Epoxide, methyl ester | 186.25 | Short-chain epoxide, simple ester group |

| Ethyl octanoate | C₁₀H₂₀O₂ | Ester (no epoxide) | 172.26 | Volatile aliphatic ester, linear chain |

Key Observations :

- Epoxide Position: this compound has a branched epoxide (3-octyl substitution), whereas 2-ethylhexyl 9,10-epoxyoctadecanoate features a linear epoxide at the C9-C10 position .

- Ester Group : The benzyl ester in the target compound imparts aromaticity, contrasting with aliphatic esters in 2-ethylhexyl and methyl derivatives .

Key Findings :

- The in situ method for this compound avoids stoichiometric oxidizers like mCPBA, reducing hazardous waste .

- Vegetable oil epoxides share similar eco-friendly synthesis but lack aromatic ester groups, limiting their use in specialized polymers .

Physicochemical Properties

Table 3: Volatility and Reactivity Comparison

| Compound | Boiling Point (°C, estimated) | Reactivity (Epoxide Ring Opening) | Volatility (OAV in Flavors) |

|---|---|---|---|

| This compound | >300 | High (nucleophilic attack) | Low (non-volatile polymer precursor) |

| Ethyl octanoate | 208–210 | None | High (OAV >1 in wines) |

| Methyl benzoate | 198–200 | None | Moderate (flavor additive) |

Notes:

- The target compound’s high molecular weight and aromaticity reduce volatility, making it unsuitable for flavor applications but ideal for polymer matrices .

Q & A

Q. What are the recommended synthetic routes for Benzyl 8-(3-octyloxiran-2-yl)octanoate, and how do they align with green chemistry principles?

Methodological Answer: The compound can be synthesized via in situ epoxidation of unsaturated precursors. For example, furan-based analogs (e.g., FMOO) are epoxidized using acetic acid, hydrogen peroxide (H₂O₂), and an acid catalyst in toluene, generating peroxyacetic acid as the oxidizing agent . This method adheres to green chemistry by avoiding harsh reagents like meta-chloroperoxybenzoic acid (mCPBA) and minimizing solvent use. Key steps:

- Epoxidation Optimization : Maintain a 1:2 molar ratio of acetic acid to H₂O₂ at 60–70°C for 6–8 hours.

- Characterization : Confirm epoxide formation via FTIR (disappearance of C=C stretch at ~3009 cm⁻¹) and ¹H NMR (loss of vinyl protons at 5.35 ppm; emergence of epoxide protons at 2.90 ppm) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify key groups:

- Epoxide protons : 2.90 ppm (multiplet) and 1.45 ppm (protons α to epoxide) .

- Benzyl ester : Aromatic protons at 7.2–7.4 ppm; ester carbonyl at ~170 ppm in ¹³C NMR.

- FTIR : Ester C=O stretch at ~1740 cm⁻¹; absence of C=C bonds post-epoxidation .

- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., m/z 603.8 for benzyl esters) .

Q. How can reaction conditions be optimized to enhance epoxidation yield while minimizing side reactions?

Methodological Answer:

- Catalyst Screening : Test acid catalysts (e.g., sulfuric acid vs. Amberlyst-15) to balance reactivity and selectivity.

- Temperature Control : Higher temperatures (>70°C) risk epoxide ring-opening; maintain 60–65°C .

- By-Product Mitigation : Monitor for diol formation (via ¹H NMR at 3.5–4.0 ppm) and adjust H₂O₂ stoichiometry to avoid over-oxidation.

Q. How do stereochemical considerations in the epoxide group affect bio-lubricant performance?

Methodological Answer:

- Stereochemical Analysis : Use chiral HPLC or NOESY NMR to resolve cis vs. trans epoxide configurations.

- Thermal Stability : Cis-epoxides (e.g., methyl 9,10-epoxystearate) exhibit higher oxidative stability due to reduced steric strain .

- Lubricant Testing : Compare viscosity indices and total acid number (TAN) for stereoisomers. For example, cis-epoxides show TAN < 0.5 mg KOH/g vs. 1.2 mg KOH/g for trans analogs .

Q. What strategies resolve contradictions in characterization data (e.g., NMR vs. FTIR)?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments).

- Impurity Analysis : Use GC-MS to detect residual solvents or unreacted precursors masking spectral signals.

- Case Study : Inconsistent FTIR C=O peaks may arise from ester hydrolysis; confirm via titration (e.g., hydroxylamine method for free acids) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent epoxide degradation .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (flammability hazard: GHS02 ).

- Spill Management : Absorb with inert material (e.g., sand) and avoid aqueous washdown to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.